molecular formula C10H18O3 B14371738 Acetic acid;bicyclo[3.2.1]octan-2-ol CAS No. 92015-56-0

Acetic acid;bicyclo[3.2.1]octan-2-ol

Cat. No.: B14371738
CAS No.: 92015-56-0
M. Wt: 186.25 g/mol
InChI Key: QQLLFSWWHKIWQZ-UHFFFAOYSA-N
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Description

The compound "acetic acid; bicyclo[3.2.1]octan-2-ol" refers to the acetate ester of bicyclo[3.2.1]octan-2-ol, formed via the reaction of bicyclo[3.2.1]octan-2-ol with acetic acid. This bicyclic alcohol features a fused [3.2.1] ring system, which confers unique steric and electronic properties. The acetate derivative is often synthesized in superacidic media (e.g., FSO₃H/SO₂ClF at -120°C) or via acid-catalyzed esterification . Its structural rigidity and reactivity make it a valuable intermediate in organic synthesis, particularly in carbocation-mediated rearrangements and natural product synthesis .

Properties

CAS No.

92015-56-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

acetic acid;bicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C8H14O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h6-9H,1-5H2;1H3,(H,3,4)

InChI Key

QQLLFSWWHKIWQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2CC1CCC2O

Origin of Product

United States

Preparation Methods

Photocycloaddition and Fragmentation

Intramolecular [2+2] photocycloaddition of enol acetates derived from cyclopentane-1,3-diones offers a robust pathway to tricyclic intermediates, which are subsequently fragmented to yield bicyclo[3.2.1]octan-2-one. For example, irradiation of 4-(prop-2-enyl)cyclopentane-1,3-dione enol acetates generates tricyclo[3.2.1.0³,⁶]octan-2-one derivatives (e.g., 6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-one) in ~70% yield. Base-mediated fragmentation of these intermediates with potassium hydroxide in ethanol selectively cleaves the bridged acetoxy group, producing bicyclo[3.2.1]octan-2-one.

Table 1: Photocycloaddition-Fragmentation Conditions and Yields

Starting Material Photoproduct Fragmentation Agent Final Product Yield (%)
4-(Prop-2-enyl)cyclopentanedione enol acetate 6-Acetoxytricyclo[3.2.1.0³,⁶]octan-2-one KOH (EtOH) Bicyclo[3.2.1]octan-2-one 70

Reduction of Bicyclo[3.2.1]octan-2-one

Bicyclo[3.2.1]octan-2-one is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in isopropanol. For instance, a suspension of NaBH₄ (19 g, 0.5 mol) in isopropanol (400 mL) is refluxed with bicyclo[3.2.1]octan-2-one (260 g, 1.7 mol) for 30 minutes, followed by quenching with acetone and acetic acid to yield bicyclo[3.2.1]octan-2-ol in 96% crude yield.

Acetylation of Bicyclo[3.2.1]octan-2-ol

The alcohol intermediate is acetylated using acetic anhydride under catalytic conditions to form the target ester.

Acetic Anhydride Method

A mixture of bicyclo[3.2.1]octan-2-ol (250 g, 1.6 mol), acetic anhydride (192 g, 1.9 mol), and sodium carbonate (4 g, 0.036 mol) is heated at 60°C for 6 hours. The reaction is quenched with water, and the organic layer is distilled under reduced pressure (15 mmHg) to isolate acetic acid; bicyclo[3.2.1]octan-2-ol in 64% yield (159 g).

Table 2: Acetylation Reaction Parameters

Alcohol (mol) Acetic Anhydride (mol) Catalyst Temperature (°C) Time (h) Yield (%)
1.6 1.9 Na₂CO₃ 60 6 64

Alternative Acetylating Agents

While acetic anhydride is standard, dimethyl carbonate (DMC) with potassium tert-butoxide has been explored for greener synthesis. Refluxing bicyclo[3.2.1]octan-2-ol (150 g, 1.0 mol) with DMC (270 g, 3 mol) and (CH₃)₃COK (25 g) for 3 hours yields the methyl carbonate derivative, though this method is less efficient (52% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Photocycloaddition : Toluene as the solvent at 30°C ensures optimal regioselectivity.
  • Reduction : Isopropanol at reflux (82°C) maximizes NaBH₄ activity without side reactions.
  • Acetylation : Excess acetic anhydride (1.2:1 molar ratio) and Na₂CO₃ mitigate diacetyl byproduct formation.

Catalytic Enhancements

Boron trifluoride (BF₃) catalysis in toluene improves cyclization efficiency during intermediate steps, though it requires careful quenching to avoid decomposition.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Photoreactors : Enable scalable photocycloaddition with consistent light exposure.
  • Distillation Protocols : Fractional distillation under reduced pressure (15–27 mmHg) isolates high-purity product (>98%).
  • Waste Management : Na₂CO₃ washes neutralize acidic byproducts, aligning with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;bicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the alcohol group.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for deamination, ethanol for solvolysis, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include substituted bicyclo[3.2.1]octan-2-ol derivatives, ketones, and carboxylic acids .

Scientific Research Applications

Acetic acid;bicyclo[3.2.1]octan-2-ol has significant potential in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of acetic acid;bicyclo[3.2.1]octan-2-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and functional groups of bicyclo[3.2.1]octan-2-yl acetate with related bicyclic compounds:

Compound Ring System Functional Group(s) Key Applications/Reactions Stability Notes
Bicyclo[3.2.1]octan-2-yl acetate [3.2.1] Acetate ester Carbocation generation, ring expansions Less stable cations due to antiaromatic character
Bicyclo[2.2.2]octan-2-yl acetate [2.2.2] Acetate ester Heterocyclic synthesis, lactonization Higher stability in solvolysis reactions
Bornyl acetate (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol acetate) [2.2.1] Acetate ester Fragrances, essential oils Natural abundance; thermal stability
Bicyclo[3.2.1]octan-2-ol [3.2.1] Hydroxyl group Precursor to carbocations Reactivity influenced by exo/endo stereochemistry
Bicyclo[2.2.2]octan-2-ol [2.2.2] Hydroxyl group Synthesis of amino acids and heterocycles Stable to ring-opening under basic conditions

Reactivity and Stability

Carbocation Stability

Bicyclo[3.2.1]octan-2-yl derivatives generate carbocations with distinct stability profiles. For example, the 2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation (16) is 3.7 kcal/mol less stable than its less unsaturated counterpart (15) due to antiaromatic destabilization (NICS values: +3.3 ppm for cation 16 vs. lower antiaromaticity in cation 15) . In contrast, bicyclo[2.2.2] systems form more stable carbocations, as seen in solvolysis reactions where rearrangements are less prevalent .

Solvolysis and Deamination
  • Bicyclo[3.2.1]octan-2-yl amines: Deamination in acetic acid yields products indicative of classical carbocation intermediates, with minor contributions from non-classical ions. Exo isomers favor unrearranged products, while endo isomers produce symmetrical non-classical ions .
  • Bicyclo[2.2.2]octan-2-yl amines : Deamination under similar conditions gives product distributions nearly identical to solvolysis, suggesting rapid equilibration of classical ions .
Ring Expansions
  • Bicyclo[3.2.1]octan-2-yl acetate : Acid-catalyzed ring expansion of 7,7-dimethyl-2-(2-propynyl)-cis-bicyclo[4.2.0]octan-2-ol in formic acid yields bicyclo[3.2.1]octan-8-ol (77% yield), a key intermediate in (±)-quadrone synthesis .
  • Bicyclo[2.2.2]octan-2-yl acetate: Used in the stereoselective synthesis of hydroxy-β-amino acids via iodolactonization and reductive lactone opening .

Stability Under Thermal and Acidic Conditions

  • Bicyclo[3.2.1]octan-2-yl acetate : Demonstrates moderate stability in superacids but undergoes rapid carbocation rearrangements at -120°C .
  • Bornyl acetate : Retains integrity in essential oils even after 3 hours at elevated temperatures, highlighting superior thermal stability .

Q & A

Q. What are the standard synthetic routes for bicyclo[3.2.1]octan-2-ol derivatives?

  • Methodological Answer : Bicyclo[3.2.1]octan-2-ol derivatives are commonly synthesized via acid-catalyzed ring expansion or rearrangements. For example, 6,6-dimethyl-1-(2-propynyl)bicyclo[3.2.1]octan-8-ol was synthesized in 77% yield using 90% formic acid under reflux, demonstrating efficient ring expansion from a bicyclo[4.2.0]octane precursor . Another route involves TsOH (p-toluenesulfonic acid)-catalyzed rearrangements of tertiary alcohols in acetic acid, yielding bicyclo[3.2.1]octenes with differentiated bridge functionalities .

Q. What analytical techniques are critical for characterizing bicyclo[3.2.1]octan-2-ol derivatives?

  • Methodological Answer : IR and ¹H NMR spectroscopy are essential for confirming structural identity. For example, IR analysis of bicyclo[3.2.1]octan-3-one derivatives revealed characteristic carbonyl stretches, while ¹H NMR provided stereochemical insights via coupling constants and proton environments . Mass spectrometry (MS) is also used to verify molecular weights, as seen in studies of bicyclo[3.2.1]octan-2-ol derivatives .

Q. How are bicyclo[3.2.1]octan-2-ol derivatives functionalized for further reactivity?

  • Methodological Answer : Functionalization often involves esterification or oxidation. For instance, bicyclo[3.2.1]octan-3-one derivatives react with methylmagnesium halides to form tertiary alcohols, which can be dehydrated to alkenes . Acetic acid is frequently used as a solvent or catalyst in such transformations, as in the TsOH-mediated rearrangement of tertiary alcohols to bicyclo[3.2.1]octenes .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in acid-catalyzed rearrangements?

  • Methodological Answer : Solvent polarity and acid strength significantly impact stereochemistry. For example, deamination of exo-bicyclo[3.2.1]octan-2-yl-amines in acetic acid produces structurally unrearranged products due to classical carbonium ion intermediates, while endo isomers form non-classical ions, leading to distinct product ratios . Similarly, TsOH in acetic acid promotes regioselective rearrangements by stabilizing cyclopropylcarbinyl intermediates, as observed in the synthesis of bicyclo[3.2.1]octenones .

Q. What mechanistic insights resolve contradictions in product distributions during deamination?

  • Methodological Answer : Deamination studies reveal competing pathways: classical carbonium ions (unrearranged products) vs. non-classical ions (rearranged products). For exo-bicyclo[3.2.1]octan-2-yl-amines, classical ions dominate (≥80% unrearranged products), while endo isomers favor non-classical ions via symmetrical intermediates. These pathways are corroborated by ¹³C NMR and DFT calculations .

Q. How does solvent choice affect intermediate stability in bicyclo[3.2.1]octan-2-ol syntheses?

  • Methodological Answer : Polar aprotic solvents (e.g., acetic acid) stabilize carbocation intermediates, enabling rearrangements. For instance, solvolysis of bicyclo[3.2.1]octan-2-yl toluene-p-sulphonates in ethanol yields products consistent with classical ions, whereas superacidic conditions (FSO₃H/SO₂ClF) stabilize non-classical carbocations, as shown by ¹⁹F NMR .

Q. What role does antiaromaticity play in the stability of bicyclo[3.2.1]octan-2-ol-derived carbocations?

  • Methodological Answer : Bishomoantiaromaticity destabilizes carbocations. DFT studies on bicyclo[3.2.1]octa-3,6-dien-2-yl cations show NICS (Nucleus-Independent Chemical Shift) values of +3.3 ppm, indicating antiaromatic character. This destabilization is experimentally confirmed by ¹⁹F NMR, where such cations are 3.7 kcal/mol less stable than non-antiaromatic analogs .

Data Contradiction Analysis

Q. Why do some studies report divergent product ratios in TsOH-mediated rearrangements?

  • Methodological Answer : Discrepancies arise from competing reaction pathways. For example, tertiary alcohols (e.g., 22f) rearranged with TsOH in acetic acid yield bicyclo[3.2.1]octenes, while conjugated dienones (e.g., 39) form mixtures of non-conjugated and conjugated ketones. Control experiments confirm that non-conjugated products (e.g., 33j) rearrange to conjugated species under stronger acidic conditions, explaining variable ratios .

Q. How do steric effects influence reduction outcomes of bicyclo[3.2.1]octan-3-ones?

  • Methodological Answer : Steric hindrance dictates reduction stereochemistry. LiAlH₄ reduces 2,4-methylated bicyclo[3.2.1]octan-3-ones to axial alcohols, while i-Bu₂AlH favors equatorial alcohols due to steric bulk. Axial alcohols exhibit intramolecular H-bonding, confirmed by IR (sharp OH bands) and ¹H NMR (downfield olefinic proton shifts) .

Experimental Design Considerations

Q. How to optimize yields in bicyclo[3.2.1]octan-2-ol ring-expansion reactions?

  • Methodological Answer :
    Key parameters include acid concentration and temperature. For example, 90% formic acid at reflux (30 min) achieves 77% yield in bicyclo[3.2.1]octan-8-ol synthesis, while lower acid strength or shorter reaction times reduce efficiency. Monitoring via TLC or GC-MS ensures reaction completion .

Q. What strategies enhance stereochemical control in bicyclo[3.2.1]octan-2-ol derivative synthesis?

  • Methodological Answer :
    Chiral auxiliaries or enantioselective catalysis can be employed. For example, enantioselective Michael/ketalization reactions of (E)-2-hydroxyaryl-2-oxobut-3-enoates yield fused bicyclo[3.3.1]nonanes with high stereopurity. Solvent-free conditions or low temperatures further minimize racemization .

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